(1R,4S)-4-Fluorocyclopent-2-en-1-ol
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Overview
Description
(1R,4S)-4-Fluorocyclopent-2-en-1-ol is a chiral compound characterized by the presence of a fluorine atom and a hydroxyl group on a cyclopentene ring. The specific stereochemistry of this compound is denoted by the (1R,4S) configuration, indicating the spatial arrangement of its substituents. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-4-Fluorocyclopent-2-en-1-ol typically involves the fluorination of a suitable cyclopentene precursor. One common method is the nucleophilic substitution reaction where a hydroxyl group is introduced to the cyclopentene ring followed by fluorination. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-4-Fluorocyclopent-2-en-1-ol undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-fluorocyclopent-2-en-1-one.
Reduction: Formation of 4-fluorocyclopentanol.
Substitution: Formation of 4-azidocyclopent-2-en-1-ol or 4-cyanocyclopent-2-en-1-ol.
Scientific Research Applications
(1R,4S)-4-Fluorocyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4S)-4-Fluorocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-4-Hydroxycyclopent-2-en-1-ol: Similar structure but lacks the fluorine atom.
(1R,4S)-4-Chlorocyclopent-2-en-1-ol: Similar structure with a chlorine atom instead of fluorine.
(1R,4S)-4-Bromocyclopent-2-en-1-ol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
(1R,4S)-4-Fluorocyclopent-2-en-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C5H7FO |
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Molecular Weight |
102.11 g/mol |
IUPAC Name |
(1R,4S)-4-fluorocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3H2/t4-,5+/m1/s1 |
InChI Key |
CLVDAZFXWBIYEJ-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@H]1F)O |
Canonical SMILES |
C1C(C=CC1F)O |
Origin of Product |
United States |
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